molecular formula C12H18FN B13259329 N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

Cat. No.: B13259329
M. Wt: 195.28 g/mol
InChI Key: JPPQRNWSSCYXCI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylpropyl)-3-fluoro-2-methylaniline is an aromatic amine featuring a fluorinated and methyl-substituted aniline core, with a branched 2,2-dimethylpropyl (neopentyl) group attached to the nitrogen atom. The fluorine atom at the meta position and methyl group at the ortho position on the benzene ring modulate electron distribution, while the bulky neopentyl substituent may hinder rotational freedom and affect intermolecular interactions.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline

InChI

InChI=1S/C12H18FN/c1-9-10(13)6-5-7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3

InChI Key

JPPQRNWSSCYXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline typically involves the reaction of 3-fluoro-2-methylaniline with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the dimethylpropyl group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

Fluorine Position and Electronic Effects
  • 3-Fluoro vs. 2-Fluoro Substitution :
    The target compound’s 3-fluoro substituent (meta position) contrasts with analogs like 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline (, CAS 1233955-12-8), where fluorine is at the ortho position. Meta-fluorine reduces steric hindrance compared to ortho-fluorine but may decrease electron-withdrawing effects at reactive sites .
  • Nitro and Methoxy Groups :
    Compounds such as 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline () incorporate nitro groups (strong electron-withdrawing) and methoxypropyl chains (electron-donating). These groups enhance polarity and reactivity compared to the target compound’s simpler methyl and fluorine substituents .
Methyl Group Influence
  • This contrasts with N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline (, CAS 356538-43-7), where a methoxy group at the para position increases electron density on the ring .

N-Substituent Modifications

Branched vs. Linear Chains
  • The neopentyl group (2,2-dimethylpropyl) in the target compound is highly branched, creating significant steric bulk. This contrasts with linear chains like the 3-methoxypropyl group in 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline (), which improves solubility in polar solvents due to the ether oxygen .
  • Aryloxy and Halogenated Chains: Compounds such as N-(2-(2-Chlorophenoxy)-2,3,3,3-tetrafluoropropyl)-N-methylaniline (, Compound 32) feature tetrafluorinated phenoxy chains. These substituents enhance electronegativity and thermal stability but reduce solubility in nonpolar media compared to the neopentyl group .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Data Source
N-(2,2-Dimethylpropyl)-3-fluoro-2-methylaniline C₁₃H₁₉FN ~207.3 (calc.) 3-F, 2-CH₃, N-neopentyl N/A
N-[2-(2,4-Dichlorophenoxy)propyl]-3-methoxyaniline C₁₆H₁₆Cl₂NO₂ 326.22 3-OCH₃, 2,4-Cl, N-phenoxypropyl
2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline C₁₀H₁₂FN₂O₃ ~242.2 (calc.) 2-F, 6-NO₂, N-methoxypropyl
N-(2-(2-Chlorophenoxy)-tetrafluoropropyl)-N-methylaniline C₁₆H₁₃ClF₄NO ~353.7 (calc.) 2-Cl, tetrafluoropropyl, N-methyl

Key Observations :

  • The target compound’s lower molecular weight (~207.3) suggests higher volatility compared to bulkier analogs like the dichlorophenoxy derivative (326.22) .
  • Fluorine and methyl groups in the target compound likely reduce water solubility compared to methoxy- or nitro-containing analogs .

Biological Activity

N-(2,2-dimethylpropyl)-3-fluoro-2-methylaniline is a compound of interest primarily due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18FNC_{12}H_{18}FN, with a molecular weight of approximately 195.28 g/mol. The compound features:

  • Fluoro Group : Positioned at the meta location on the aromatic ring.
  • Methyl Group : Located at the ortho position relative to the fluoro group.
  • Bulky Alkyl Group : A 2,2-dimethylpropyl group attached to the nitrogen atom.

These structural elements contribute to its unique chemical reactivity and potential interactions with biological targets.

Enzyme Interaction Studies

Research indicates that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The fluoro and methyl groups can significantly influence these interactions, affecting binding affinities and selectivity towards various targets. For example:

Compound NameKey FeaturesBiological Activity
N-(2,2-dimethylpropyl)-4-fluoroanilineFluorine at para positionPotentially different pharmacodynamics
N-(2,2-dimethylpropyl)-3-chloroanilineChlorine instead of fluorineVarying biological activity due to halogen substitution
N-(2,2-dimethylpropyl)-3-methylanilineNo halogen substitutionBaseline for comparison in biological assays

Case Studies and Research Findings

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available anilines.
  • Fluorination Reaction : Introduction of the fluoro group through electrophilic aromatic substitution.
  • Alkylation : The bulky 2,2-dimethylpropyl group is introduced via nucleophilic substitution or coupling reactions.

This multi-step synthesis highlights the complexity involved in producing this compound while emphasizing its significance in medicinal chemistry .

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